Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
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Overview
Description
“Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone” is a fascinating compound with a complex structure. Let’s break it down:
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Naphthalen-1-yl: : This part refers to the naphthalene ring system, which consists of two fused benzene rings. It provides aromatic properties and structural rigidity.
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(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl): : This portion describes a bicyclic system containing a nitrogen atom (azabicyclo[3.2.1]octane) with three methyl groups attached. The unique arrangement of atoms in this ring contributes to its biological activity.
Preparation Methods
Synthetic Routes::
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been a focus of research. Various approaches exist:
Acyclic Starting Material: Some methods start with an acyclic precursor containing stereochemical information, enabling controlled formation of the bicyclic scaffold.
Desymmetrization: Researchers have achieved stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane structure.
- While industrial-scale synthesis specifics are scarce, research continues to optimize efficient routes for large-scale production.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, impacting the compound’s applications.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity due to its unique structure.
Medicine: May exhibit pharmacological effects; further studies needed.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other azabicyclo[3.2.1]octane derivatives, such as Gliclazide and 6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-7H-purine .
Properties
Molecular Formula |
C21H25NO |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
naphthalen-1-yl-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C21H25NO/c1-20(2)11-16-12-21(3,13-20)14-22(16)19(23)18-10-6-8-15-7-4-5-9-17(15)18/h4-10,16H,11-14H2,1-3H3 |
InChI Key |
IFGUNDHGPBSQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC4=CC=CC=C43)C)C |
Origin of Product |
United States |
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